molecular formula C10H8F3NO2 B6198102 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid CAS No. 2751611-64-8

5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid

Cat. No.: B6198102
CAS No.: 2751611-64-8
M. Wt: 231.2
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Description

5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a trifluoromethylated cyclopropane derivative with a pyridine carboxylic acid precursor under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is unique due to the presence of the cyclopropyl ring, which can impart different steric and electronic properties compared to other trifluoromethylated pyridine derivatives.

Properties

CAS No.

2751611-64-8

Molecular Formula

C10H8F3NO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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